Didodecyldimethylammonium bromide

Catalog No.
S597573
CAS No.
3282-73-3
M.F
C26H56BrN
M. Wt
462.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Didodecyldimethylammonium bromide

CAS Number

3282-73-3

Product Name

Didodecyldimethylammonium bromide

IUPAC Name

didodecyl(dimethyl)azanium;bromide

Molecular Formula

C26H56BrN

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C26H56N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1

InChI Key

XRWMGCFJVKDVMD-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Br-]

Synonyms

bis(dodecyl)dimethylammonium bromide, bis(N-dodecyl)dimethylammonium bromide, DDAB, di-N-dodecyldimethylammonium bromide, didodecyldimethylammonium, didodecyldimethylammonium acetate, didodecyldimethylammonium bromide, didodecyldimethylammonium chloride, dilauryldimethylammonium bromide, dimethyldidodecylammonium bromide, dimethyldilaurylammonium bromide

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Br-]

Surfactant for Nanomaterial Synthesis:

  • Gold Nanostructures: DDAB acts as a surfactant in the synthesis of gold nanoclusters and nanocubes. It helps control the size, shape, and stability of these nanostructures, making them suitable for various applications in electronics, catalysis, and biomedicine [, ].
  • Silica Materials: DDAB can be employed as a co-surfactant to synthesize well-defined multilamellar vesicular silica with an adjustable number of layers. These materials have potential applications in drug delivery, catalysis, and separation science [].

Microenvironments for Chemical Reactions:

  • Reverse Micelles and Microemulsions: DDAB can form supersaturated reverse micelles and microemulsions. These microenvironments offer a confined space for chemical reactions, allowing for controlled synthesis and characterization of materials like barium sulfate.

Modification of Clay Minerals:

  • Organoclay Synthesis: DDAB can modify calcium montmorillonite through direct ion-exchange, leading to the formation of thermally stable organoclay. These modified clays have improved properties for applications in catalysis, polymer nanocomposites, and environmental remediation.

Didodecyldimethylammonium bromide is a quaternary ammonium salt characterized by its dual long-chain alkyl groups (dodecyl) and a dimethylamino group. It appears as a white, hygroscopic powder that is soluble in water, forming micelles at certain concentrations. This compound is widely recognized for its surfactant properties, which enable it to reduce surface tension in aqueous solutions. Its molecular formula is C24H54BrNC_{24}H_{54}BrN, and it has a molecular weight of 424.6 g/mol. Didodecyldimethylammonium bromide is commonly used in various applications, including as a surfactant, emulsifier, and in drug delivery systems.

The primary mechanism of action of DDAB is related to its ability to alter the properties of interfaces. In aqueous solutions, DDAB molecules can aggregate to form micelles, which are spherical structures with the hydrophobic tails oriented inwards and the hydrophilic head groups facing outwards. These micelles can solubilize hydrophobic molecules and particles, making them more dispersible in water [].

DDAB's cationic nature also allows it to interact with negatively charged surfaces. This property makes it useful in applications like phase transfer catalysis, where it helps transfer reactants between immiscible phases (e.g., water and organic solvents) [].

DDAB can be irritating to the skin, eyes, and respiratory system. It may also have harmful effects on aquatic life []. Always consult the safety data sheet (SDS) before handling DDAB and wear appropriate personal protective equipment (PPE).

, particularly involving its surfactant properties. It can form vesicles and micelles in solution, which are crucial for encapsulating hydrophobic compounds. Notable reactions include:

  • Formation of Micelles: At concentrations above the critical micelle concentration, didodecyldimethylammonium bromide aggregates into micelles, effectively solubilizing hydrophobic substances.
  • Fluorescence Quenching: In vesicular solutions, it has been shown to participate in bimolecular fluorescence quenching reactions, which are important for studying molecular interactions in biological systems .

Didodecyldimethylammonium bromide exhibits significant biological activity due to its cationic nature. It has been found to interact with biological membranes, influencing membrane fluidity and permeability. Its biological effects include:

  • Antimicrobial Properties: The compound demonstrates antibacterial activity against various pathogens, making it useful in formulations aimed at controlling microbial growth.
  • Toxicity: While it has beneficial applications, didodecyldimethylammonium bromide can be toxic at high concentrations. Studies indicate that ingestion can be harmful and potentially fatal .

Several methods exist for synthesizing didodecyldimethylammonium bromide:

  • Quaternization Reaction: The most common method involves the reaction of dodecylamine with dimethyl sulfate or another methylating agent in the presence of a bromide salt.
  • Ugi Reaction: This four-component reaction involving an aldehyde, amine, isocyanide, and carboxylic acid can also be adapted for synthesizing derivatives of didodecyldimethylammonium compounds .

Didodecyldimethylammonium bromide has a wide range of applications across various fields:

  • Surfactant: Used in detergents and personal care products to enhance cleaning efficiency.
  • Drug Delivery: Serves as a component in liposomal formulations for delivering hydrophobic drugs through biological membranes .
  • Nanotechnology: Utilized in the synthesis of gold nanoclusters and nanocubes due to its ability to form organized structures in solution .

Research has focused on the interaction of didodecyldimethylammonium bromide with various biomolecules and substrates:

  • Catalase Enzyme Studies: The compound enhances the electron transfer rate in catalase reactions when embedded in liquid crystal films .
  • Fluorescence Studies: Bimolecular fluorescence quenching studies indicate that didodecyldimethylammonium bromide affects the kinetics of molecular interactions within vesicular systems .

Didodecyldimethylammonium bromide shares similarities with other cationic surfactants but also exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

Compound NameStructure TypeUnique Properties
Cetyltrimethylammonium bromideQuaternary ammonium saltHigher toxicity; used primarily as a preservative
Dimethyldioctadecylammonium bromideQuaternary ammonium saltLonger alkyl chains; higher antimicrobial activity
Dodecyltrimethylammonium bromideQuaternary ammonium saltLower critical micelle concentration than didodecyldimethylammonium bromide

Didodecyldimethylammonium bromide is unique due to its dual dodecyl chains, which enhance its surfactant properties compared to other similar compounds.

UNII

7Y37A25K2I

Related CAS

13146-86-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3282-73-3

Wikipedia

Didodecyldimethylammonium bromide

General Manufacturing Information

1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types